molecular formula C10H11N5O3 B15539142 n-(3-((4h-1,2,4-Triazol-3-yl)amino)-3-oxopropyl)furan-2-carboxamide

n-(3-((4h-1,2,4-Triazol-3-yl)amino)-3-oxopropyl)furan-2-carboxamide

Cat. No.: B15539142
M. Wt: 249.23 g/mol
InChI Key: MMVYLEMUPLCHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4H-1,2,4-Triazol-3-yl)amino)-3-oxopropyl)furan-2-carboxamide is a novel synthetic compound designed for research applications, integrating two pharmacologically significant heterocyclic systems: a furan-2-carboxamide and a 1,2,4-triazole. This hybrid structure is of high interest in medicinal chemistry for probing new therapeutic agents. The furan-2-carboxamide moiety is a recognized pharmacophore in antimicrobial research. Compounds featuring this structure have demonstrated significant antibiofilm activity against pathogens like Pseudomonas aeruginosa by potentially interfering with quorum-sensing systems, such as the LasR receptor . Furthermore, furan-based derivatives have shown promising cytotoxic activities and can act as inhibitors of tubulin polymerization, a key mechanism in anticancer drug development . The 1,2,4-triazole component is extensively documented for its broad spectrum of biological activities. Derivatives of 1,2,4-triazole are well-known for their potent antifungal properties, often acting by inhibiting essential enzymes like CYP51 in fungi . Additionally, 1,2,4-triazole-3-carboxamide derivatives have been investigated for their antiproliferative effects in cancer research, with studies indicating their ability to induce cell cycle arrest and apoptosis in leukemia cell lines . The strategic combination of these two rings in a single molecule suggests potential for multi-target or enhanced activity, making this compound a valuable chemical tool for researchers exploring new approaches in infectious disease control and oncology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

N-[3-oxo-3-(1H-1,2,4-triazol-5-ylamino)propyl]furan-2-carboxamide

InChI

InChI=1S/C10H11N5O3/c16-8(14-10-12-6-13-15-10)3-4-11-9(17)7-2-1-5-18-7/h1-2,5-6H,3-4H2,(H,11,17)(H2,12,13,14,15,16)

InChI Key

MMVYLEMUPLCHOS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCC(=O)NC2=NC=NN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include furan-carboxamide derivatives and triazole-containing hybrids . Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Highlights Reported Bioactivity
Target Compound Furan + Triazole Amide, 1,2,4-triazole, 3-oxopropyl Likely via azide cyclization Hypothesized: Antifungal, anticancer
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan + Hydrazine Hydrazinyl, amide Hydrazine coupling Antimicrobial
Acyl azide derivatives (59a-e) Furan + Azide Acyl azide, amide Curtius rearrangement Intermediate for triazole synthesis
Furan-1,3,4-oxadiazole hybrids Furan + Oxadiazole Oxadiazole, amide Cyclodehydration Antitubercular, antiviral

Key Observations :

Synthetic Pathways :

  • The target compound’s synthesis likely parallels acyl azide derivatives (59a-e) , where azide intermediates undergo cyclization to form triazoles . In contrast, hydrazine-based analogs (e.g., 97d) require direct hydrazine coupling, which is less efficient for triazole formation.
  • Compared to oxadiazole hybrids, triazole synthesis demands stricter temperature control to avoid side reactions.

Bioactivity Potential: The triazole moiety in the target compound may enhance antifungal activity compared to hydrazine analogs (e.g., 97d), as triazoles inhibit fungal cytochrome P450 enzymes.

Stability and Solubility: The amide group in the target compound enhances hydrolytic stability relative to ester-containing furan derivatives. Triazole’s planar structure may reduce solubility in polar solvents compared to non-aromatic spacers (e.g., alkyl chains).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-((4H-1,2,4-Triazol-3-yl)amino)-3-oxopropyl)furan-2-carboxamide, and how is reaction progress monitored?

  • Answer: The compound is synthesized via multi-step reactions involving coupling of furan-2-carboxamide with triazole-containing intermediates. Key steps include:

  • Amide bond formation between the triazole amine and propionyl chloride derivatives.
  • Cyclization under acidic or basic conditions to stabilize the 1,2,4-triazole ring .
  • Progress is monitored using thin-layer chromatography (TLC) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm intermediate structures and final product purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Answer: Essential methods include:

  • ¹H/¹³C NMR : To verify the presence of the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and propionyl chain (δ 2.5–3.5 ppm for methylene groups) .
  • IR spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and triazole N-H bends (~3300 cm⁻¹) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion peak validation .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Answer: Initial screening focuses on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Answer: Discrepancies may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line viability thresholds. Standardize protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Target specificity : Perform selectivity profiling against related enzymes (e.g., kinase panels) to rule off-target effects .
  • Structural analogs : Compare activity of derivatives to identify SAR trends (e.g., triazole substitution impacts potency) .

Q. What computational strategies can predict the compound’s mechanism of action and pharmacokinetics?

  • Answer: Use:

  • Molecular docking (AutoDock, Glide) : To model interactions with targets like EGFR kinase or CYP450 enzymes. Validate with binding free energy calculations (MM-GBSA) .
  • ADMET prediction (SwissADME, pkCSM) : Estimate LogP (~2.5–3.5), bioavailability (Lipinski’s Rule of 5 compliance), and cytochrome P450 metabolism .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with bioactivity .

Q. How can structural instability (e.g., hydrolysis of the triazole ring) be mitigated during experimental workflows?

  • Answer:

  • Storage : Lyophilize and store at −20°C under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to minimize degradation .
  • Stabilizing agents : Add antioxidants (e.g., ascorbic acid) or protease inhibitors in cell-based studies .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives?

  • Answer: Key approaches include:

  • Fragment-based design : Replace the furan ring with thiophene or pyridine to assess electronic effects .
  • Bioisosteric substitution : Swap the triazole with imidazole or tetrazole to modulate target affinity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using X-ray crystallography or DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.